molecular formula C14H16N4O B15066129 N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15066129
M. Wt: 256.30 g/mol
InChI Key: XCNRJOGZXODPOH-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide is a bicyclic heterocyclic compound with the molecular formula C 14 H 16 N 4 O and a molecular weight of 256.30 g/mol . Its structure features a fused imidazo[1,5-a]pyridine core linked to a 2-azabicyclo[2.2.1]heptane moiety via a carboxamide bridge . The unique, three-dimensional framework of the 2-azabicyclo[2.2.1]heptane system provides structural rigidity, which is often exploited in medicinal chemistry to explore novel interactions with biological targets. Compounds based on the imidazo[1,5-a]pyridine scaffold are of significant interest in scientific research for their potential biological activities . Similarly, azabicyclo derivatives are investigated for their utility in drug discovery . Researchers can utilize this complex chemical architecture as a key intermediate or building block in the synthesis of more complex molecules, or as a core scaffold in the development of potential pharmacological tools. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-13-4-9-3-12(13)16-5-9)10-1-2-11-6-15-8-18(11)7-10/h1-2,6-9,12-13,16H,3-5H2,(H,17,19)

InChI Key

XCNRJOGZXODPOH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CN4C=NC=C4C=C3

Origin of Product

United States

Preparation Methods

Ritter-Type Cyclization

Recent advances in intermolecular Ritter-type reactions enable efficient access to imidazo[1,5-a]pyridine scaffolds. As demonstrated by strategic methodologies (Search Result 3), Bi(OTf)₃ and p-TsOH·H₂O catalyze the reaction between 2-aminopyridine derivatives and acetonitrile under sealed-tube conditions at 150°C. This method achieves regioselective C–H functionalization, yielding substituted imidazo[1,5-a]pyridines in 65–89% yields after silica gel chromatography.

For the target compound, 2-amino-5-bromopyridine serves as the starting material. Bromination at the 6-position directs subsequent functionalization:

  • Ritter Cyclization :
    $$ \text{2-Amino-5-bromopyridine} + \text{CH}3\text{CN} \xrightarrow{\text{Bi(OTf)}3, p\text{-TsOH·H}_2\text{O, DCE}} \text{6-Bromoimidazo[1,5-a]pyridine} $$
    Yields: 72–85%.
  • Carboxylation :
    Palladium-catalyzed carbonylation introduces the carboxylic acid group:
    $$ \text{6-Bromoimidazo[1,5-a]pyridine} + \text{CO} \xrightarrow{\text{Pd(OAc)}2, \text{DPPP}, \text{Et}3\text{N}} \text{Imidazo[1,5-a]pyridine-6-carboxylic acid} $$
    Optimized conditions: 80°C, 12 hr, 1 atm CO.

Knoevenagel Condensation Approach

Alternative routes employ Knoevenagel condensation to assemble the heterocycle. 2-(Aminomethyl)pyridine reacts with acyl chlorides (e.g., chloroacetyl chloride) in the presence of TiCl₄ and triethylamine, forming imidazo[1,5-a]pyridine precursors (Search Result 7). Subsequent oxidation with trifluoroacetic anhydride (TFAA) yields trifluoroethyl intermediates, which undergo haloform cleavage to carboxylic acids:
$$ \text{2-(Aminomethyl)pyridine} \xrightarrow{\text{ClCOCH}2\text{Cl, TiCl}4} \text{Intermediate} \xrightarrow{\text{TFAA}} \text{Trifluoroethyl derivative} \xrightarrow{\text{NaOH}} \text{Imidazo[1,5-a]pyridine-6-carboxylic acid} $$
Yields: 48–87% after reduction and fluorination.

Synthesis of 2-Azabicyclo[2.2.1]heptan-6-amine

Diels-Alder Reaction with Tosyl Cyanide

A classical route (Search Result 6) involves cyclopentadiene and p-toluenesulfonyl cyanide in a [4+2] cycloaddition, forming a tosyl-protected azanorbornene. Acidic hydrolysis (HCl/EtOH) cleaves the tosyl group, yielding 2-azabicyclo[2.2.1]hept-5-en-3-one. Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to the secondary amine:
$$ \text{Cyclopentadiene} + \text{Tosyl cyanide} \xrightarrow{\Delta} \text{Tosyl azanorbornene} \xrightarrow{\text{HCl}} \text{2-Azabicyclo[2.2.1]hept-5-en-3-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Azabicyclo[2.2.1]heptan-6-amine} $$
Yield: 27–35% over three steps.

Palladium-Catalyzed 1,2-Aminoacyloxylation

A modern approach (Search Result 8) utilizes Pd(OAc)₂ to mediate the 1,2-aminoacyloxylation of cyclopentene derivatives. This method constructs oxygenated 2-azabicyclo[2.2.1]heptanes in a single step, which are deprotected to the amine via hydrogenolysis:
$$ \text{Cyclopentene} + \text{PhI(OAc)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Ligand}} \text{Oxygenated bicycloheptane} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{2-Azabicyclo[2.2.1]heptan-6-amine} $$
Yield: 68–74%.

Amide Coupling Strategies

Acid Chloride Activation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Reaction with 2-azabicyclo[2.2.1]heptan-6-amine in the presence of triethylamine (TEA) forms the amide bond (Search Result 2):
$$ \text{Imidazo[1,5-a]pyridine-6-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Bicyclic amine, TEA}} \text{Target compound} $$
Conditions: Dichloromethane (DCM), 0°C to RT, 12 hr. Yield: 65–78%.

Coupling Reagents

Carbodiimide-based reagents (e.g., EDCl/HOBt) facilitate direct coupling under mild conditions:
$$ \text{Imidazo[1,5-a]pyridine-6-carboxylic acid} + \text{Bicyclic amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound} $$
Yield: 70–82%.

Optimization and Scalability

Purification Techniques

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/methanol (95:5 to 90:10). Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity >98%.

Stereochemical Control

Chiral resolution of the bicyclic amine is achieved via diastereomeric salt formation with L-tartaric acid (Search Result 9). Enantiomeric excess (ee) >99% is critical for pharmacological activity.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Purity (%)
Ritter Cyclization + Diels-Alder 2-Amino-5-bromopyridine, Cyclopentadiene Cyclization, Hydrogenation 52 95
Knoevenagel + Pd-Catalyzed 2-(Aminomethyl)pyridine, Cyclopentene Condensation, Aminoacyloxylation 68 98

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide can be compared with other similar compounds, such as:

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide?

Answer:
The synthesis typically involves coupling the imidazo[1,5-a]pyridine-6-carboxylic acid derivative with the 2-azabicyclo[2.2.1]heptane amine fragment. Key steps include:

  • Carboxylic Acid Activation : Use chloroacetic acid or similar activating agents under reflux conditions with sodium acetate in acetic anhydride/acetic acid mixtures to form reactive intermediates (e.g., acyl chlorides or mixed anhydrides) .
  • Amide Coupling : Employ coupling reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) to link the bicyclic amine to the imidazo[1,5-a]pyridine core.
  • Intermediate Characterization : Confirm intermediates via 1H^1 \text{H}-NMR (e.g., δ 2.24–8.01 ppm for aromatic protons), IR (e.g., CN stretch at ~2,219 cm1^{-1}), and mass spectrometry (e.g., M+^+ peaks matching molecular formulas) .

Basic: How is the structural integrity of the compound validated post-synthesis?

Answer:
Multi-Technique Approach :

  • NMR Spectroscopy : Assign resonances for the bicyclic amine (e.g., δ 2.37 ppm for CH3_3) and imidazo[1,5-a]pyridine protons (e.g., δ 7.94 ppm for =CH). 13C^{13} \text{C}-NMR is critical for confirming carbonyl carbons (165–171 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated 386.47 for C20_{20}H10_{10}N4_4O3_3S) and rule out byproducts .
  • X-ray Crystallography : Optional but definitive for resolving stereochemistry of the bicyclic moiety .

Advanced: How does the 2-azabicyclo[2.2.1]heptane moiety influence target binding and pharmacokinetics?

Answer:

  • Conformational Rigidity : The bicyclic system restricts rotational freedom, enhancing binding affinity to enzymes like PARG or TRK kinases by reducing entropic penalties .
  • Solubility and Permeability : The amine group improves aqueous solubility (critical for in vivo studies), while the hydrophobic bicyclic structure enhances membrane permeability. Comparative studies with non-bicyclic analogs show ~3-fold higher cellular uptake .
  • Case Study : In TRK inhibitors, similar bicyclic amines increase selectivity by forming hydrogen bonds with hinge regions of kinase domains .

Advanced: What in vitro assays are suitable for evaluating kinase inhibition potential?

Answer:

  • TRK Kinase Assays : Use recombinant TRKA/B/C kinases with ATP-concentration-dependent luminescence assays (e.g., ADP-Glo™). IC50_{50} values <100 nM indicate high potency .
  • MEK1 Inhibition : For compounds like GDC-0623 (a structural analog), measure phosphorylation of ERK in cancer cell lines (e.g., A375 melanoma) via Western blot .
  • Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to assess selectivity .

Advanced: How can synthetic challenges (e.g., low yields, byproducts) be mitigated?

Answer:

  • Byproduct Management : Optimize reaction stoichiometry (e.g., 1.2:1 amine:acid ratio) to minimize unreacted starting materials. Use column chromatography (silica gel, EtOAc/hexane gradients) for purification .
  • Solvent Optimization : Replace acetic anhydride with DMF in coupling steps to reduce side reactions (e.g., esterification) .
  • Catalytic Enhancements : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, improving yields from 57% to >75% .

Advanced: What structural modifications enhance bioactivity while retaining the core scaffold?

Answer:

  • Substituent Effects :
    • Imidazo[1,5-a]pyridine Core : Fluorination at C3 improves metabolic stability (e.g., t1/2_{1/2} increases from 2.1 to 4.8 h in microsomes) .
    • Bicyclic Amine : Methylation at N2 (tert-butyl carbamate protection) enhances blood-brain barrier penetration in CNS-targeted analogs .
  • Case Study : Analogous PARG inhibitors with sulfamoyl groups show 10-fold higher cytotoxicity in BRCA-mutant cancers .

Advanced: How does this compound compare to imidazo[1,2-a]pyridine derivatives in oncology research?

Answer:

  • Selectivity Profile : Unlike imidazo[1,2-a]pyridines (e.g., PF-03716556), which target calcium channels, this compound’s bicyclic moiety shifts activity toward kinases and epigenetic targets .
  • Mechanistic Divergence : While imidazo[1,2-a]pyridines inhibit DNA replication (e.g., via topoisomerase I), this compound’s carboxamide group enables allosteric kinase modulation .

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